Decyl 3-hydroxybenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

137043-95-9 |

|---|---|

Molekularformel |

C17H26O3 |

Molekulargewicht |

278.4 g/mol |

IUPAC-Name |

decyl 3-hydroxybenzoate |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-13-20-17(19)15-11-10-12-16(18)14-15/h10-12,14,18H,2-9,13H2,1H3 |

InChI-Schlüssel |

AYHFBUYPXIMOTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCOC(=O)C1=CC(=CC=C1)O |

Herkunft des Produkts |

United States |

Introduction: Unveiling the Potential of Decyl 3-hydroxybenzoate

An In-depth Technical Guide to Decyl 3-hydroxybenzoate for Researchers and Drug Development Professionals

Decyl 3-hydroxybenzoate is an organic compound belonging to the family of hydroxybenzoic acid esters. Structurally, it is the ester formed from 3-hydroxybenzoic acid and decanol. While its close relatives, the esters of 4-hydroxybenzoic acid (parabens), are widely recognized for their preservative properties, the unique positioning of the hydroxyl group in the meta-position offers a distinct chemical scaffold for exploration. For researchers, scientists, and drug development professionals, understanding the nuances of this molecule—from its fundamental properties to its synthesis and potential biological activities—is crucial for harnessing its potential as a building block for novel therapeutics, a functional excipient, or a standalone active agent.

This guide provides a comprehensive technical overview of decyl 3-hydroxybenzoate, synthesizing data from related compounds to offer field-proven insights into its chemistry and applications.

Core Molecular Identity: Structure and Chemical Descriptors

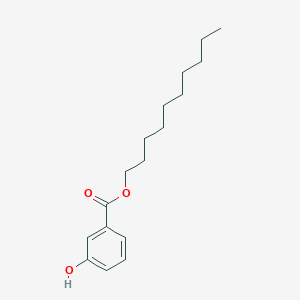

A precise understanding of the molecular structure is the foundation of all chemical and biological investigation. Decyl 3-hydroxybenzoate consists of a benzene ring substituted with a hydroxyl group (-OH) and an ester group (-COOC₁₀H₂₁). The decyl chain provides a significant lipophilic character, while the phenolic hydroxyl and ester functionalities introduce polarity and hydrogen bonding capabilities.

Caption: Chemical structure of decyl 3-hydroxybenzoate.

Table 1: Chemical Identifiers for Decyl 3-hydroxybenzoate

| Identifier | Value | Source |

| IUPAC Name | decyl 3-hydroxybenzoate | N/A |

| Molecular Formula | C₁₇H₂₆O₃ | [1][2] |

| Molecular Weight | 278.39 g/mol | [3] |

| Canonical SMILES | CCCCCCCCCCOC(=O)C1=CC(=CC=C1)O | N/A |

| InChI | InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-11-10-12-16(18)13-15/h10-13,18H,2-9,14H2,1H3 | N/A |

| InChIKey | YHQMMSMFLPMHDU-UHFFFAOYSA-N | N/A |

| CAS Number | Not explicitly assigned; related isomers exist | N/A |

Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for decyl 3-hydroxybenzoate is not widely published, we can infer its properties from structurally similar compounds, such as its isomers (decyl 2- and 4-hydroxybenzoate) and analogues with different alkyl chain lengths.

Table 2: Predicted Physicochemical Properties of Decyl 3-hydroxybenzoate

| Property | Predicted Value / Range | Rationale & Significance |

| Physical State | Solid or waxy solid at room temperature | The long decyl chain increases the melting point compared to shorter-chain esters. |

| Boiling Point | ~367 °C | Inferred from decyl 2-hydroxybenzoate.[2] High boiling point indicates low volatility. |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone, ethers) | The dominant C₁₀ alkyl chain imparts significant lipophilicity. Water solubility is expected to be low, similar to other long-chain esters.[2][4] |

| logP (o/w) | ~6.0 - 7.0 | The octanol-water partition coefficient (logP) is a key measure of lipophilicity. A high value suggests good membrane permeability but may lead to poor aqueous solubility. This is extrapolated from related parabens.[2] |

Synthesis and Workflow: A Practical Protocol

The most direct and common method for synthesizing decyl 3-hydroxybenzoate is through the Fischer-Speier esterification of 3-hydroxybenzoic acid with decanol, using a strong acid catalyst. This reaction is a cornerstone of organic synthesis, valued for its reliability and use of readily available starting materials.

Expert Insight: The "Why" Behind the Protocol

The choice of an acid catalyst, typically concentrated sulfuric acid (H₂SO₄), is critical. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This "activation" makes it highly susceptible to nucleophilic attack by the hydroxyl group of decanol. The reaction is performed under reflux to increase the reaction rate. Because esterification is a reversible equilibrium reaction, the removal of water as it is formed (e.g., using a Dean-Stark apparatus) can be employed to drive the reaction to completion, thereby maximizing the yield of the desired ester.

Experimental Protocol: Fischer-Speier Esterification

-

Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxybenzoic acid (1.0 eq.) and n-decanol (1.2-1.5 eq.). The use of excess alcohol helps to shift the equilibrium towards the product side.

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq.) to the mixture while stirring. This step is exothermic and should be performed with caution.

-

Reaction: Heat the mixture to reflux (typically 120-150°C, depending on the solvent if used) for 8-12 hours.[5][6]

-

Monitoring (Self-Validation): The progress of the reaction must be monitored to ensure completion. This is achieved using Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting materials. The disappearance of the 3-hydroxybenzoic acid spot and the appearance of a new, less polar product spot indicate a successful reaction.

-

Work-up and Neutralization: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acidic catalyst and remove any unreacted carboxylic acid.[6] Follow with a wash using brine (saturated NaCl solution) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ester is purified by column chromatography on silica gel to remove unreacted decanol and any byproducts, yielding pure decyl 3-hydroxybenzoate.

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of decyl 3-hydroxybenzoate.

Potential Applications in Drug Development and Research

The unique structure of decyl 3-hydroxybenzoate suggests several areas of application, drawing from the known biological activities of the broader class of hydroxybenzoic acid esters.[6]

-

Antimicrobial and Preservative Agents: Esters of hydroxybenzoic acid are known for their antimicrobial and antifungal properties.[7][8] The long alkyl chain of the decyl group enhances lipophilicity, which can facilitate the disruption of microbial cell membranes. This makes decyl 3-hydroxybenzoate a candidate for investigation as a preservative in pharmaceutical formulations or as a topical antibacterial agent.[9][10] The antimicrobial activity of similar esters is well-documented against a range of Gram-positive and Gram-negative bacteria.[8]

-

Scaffold for Novel Therapeutics: The molecule possesses two key functional groups—a phenolic hydroxyl and an ester—that can be further modified.[5] The hydroxyl group can be etherified or used as a point of attachment for other pharmacologically active moieties, while the ester can be hydrolyzed or transesterified. This makes decyl 3-hydroxybenzoate a versatile building block for creating novel chemical entities with tailored properties.[5][9]

-

Anti-inflammatory and Antioxidant Properties: Phenolic compounds are well-known for their antioxidant capabilities, acting as free radical scavengers. Derivatives of 3-hydroxybenzoic acid have been investigated for anti-inflammatory and antioxidant activities.[9][11] The presence of the phenolic hydroxyl group in decyl 3-hydroxybenzoate suggests it may possess similar properties, making it a target for research in inflammatory conditions and diseases related to oxidative stress.

Conceptual Mechanism: Antimicrobial Action

The amphiphilic nature of decyl 3-hydroxybenzoate is key to its potential antimicrobial activity. The lipophilic decyl tail is proposed to intercalate into the lipid bilayer of bacterial cell membranes, while the polar hydroxybenzoyl head interacts with the aqueous environment. This disruption can compromise membrane integrity, leading to leakage of cellular contents and ultimately, cell death.

Caption: Proposed mechanism for antimicrobial activity via membrane disruption.

Conclusion

Decyl 3-hydroxybenzoate represents a molecule of significant interest for chemical and pharmaceutical research. Its synthesis is straightforward, and its structure combines a lipophilic alkyl chain with a functional aromatic head, suggesting a range of potential biological activities. While direct studies on this specific isomer are limited, a wealth of data from related compounds points towards its potential as an antimicrobial, anti-inflammatory, and antioxidant agent. For drug development professionals, its value may lie not only in these intrinsic properties but also in its utility as a versatile chemical scaffold for the synthesis of next-generation therapeutics. Further investigation into its specific biological profile and safety is warranted to fully unlock its potential.

References

-

Chemcess. (2024, April 22). 3-Hydroxybenzoic Acid: Properties, Production And Uses. Available at: [Link]

-

European Chemicals Agency. Identity - ECHA CHEM. Available at: [Link]

-

PubChem. Benzoic acid, 4-hydroxy-, dodecyl ester. Available at: [Link]

-

PubChem. Decyl 4-hydroxybenzoate. Available at: [Link]

-

U.S. Environmental Protection Agency. Decyl 3,4,5-trihydroxybenzoate Synonyms. Available at: [Link]

-

PubChem. Decyl salicylate. Available at: [Link]

- Safarova, I. R. (2020).

-

U.S. Environmental Protection Agency. Decyl 3,4,5-trihydroxybenzoate - Links. Available at: [Link]

-

U.S. Environmental Protection Agency. Decyl 3,4,5-trihydroxybenzoate - Chemical Details. Available at: [Link]

- Satpute, M. S., Shastri, I., & Gangan, V. D. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry.

-

Gangan, V. D. (2019). (PDF) Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. ResearchGate. Available at: [Link]

-

Wang, L., et al. (2017). Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid. PMC. Available at: [Link]

-

FDA/SPL Indexing Data. DECYL 4-HYDROXYBENZOATE. Available at: [Link]

-

J-GLOBAL. 2-Decyl-4-hydroxybenzoic acid sodium salt | Chemical Substance Information. Available at: [Link]

-

PubChem. 3-Decaprenyl-4-hydroxybenzoate. Available at: [Link]

- Gangan, V. D., & Pradhan, P. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research.

-

CAS Common Chemistry. Decyl 4-hydroxybenzoate. Available at: [Link]

-

NIST. Dodecyl p-hydroxybenzoate. Available at: [Link]

-

NIST. Dodecyl p-hydroxybenzoate. Available at: [Link]

-

AIP Publishing. (2011, May 18). IUPAC-NIST Solubility Data Series. 90. Hydroxybenzoic Acid Derivatives. Available at: [Link]

-

PubChem. Decyl Gallate. Available at: [Link]

-

The Good Scents Company. methyl 3-hydroxybenzoate, 19438-10-9. Available at: [Link]

-

Le, A. H., et al. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. PMC. Available at: [Link]

- Google Patents. US4354038A - Process for the preparation of 3-hydroxybenzoic acid.

-

ResearchGate. (PDF) Combining esters of para-hydroxy benzoic acid (parabens) to achieve increased antimicrobial activity. Available at: [Link]

-

PubChem. Salicylic Acid. Available at: [Link]

Sources

- 1. Decyl 4-hydroxybenzoate | C17H26O3 | CID 50609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Salicylic Acid | HOC6H4COOH | CID 338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Design, synthesis and biological activity of hydroxybenzoic acid ester conjugates of phenazine-1-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sibran.ru [sibran.ru]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. researchgate.net [researchgate.net]

- 11. globalresearchonline.net [globalresearchonline.net]

Decyl 3-Hydroxybenzoate: A Comprehensive Technical Guide on Molecular Weight, Physicochemical Profiling, and Solubility Thermodynamics

Executive Summary & Structural Context

In the landscape of phenolic esters, decyl 3-hydroxybenzoate (the decyl ester of m-hydroxybenzoic acid) occupies a highly specialized niche. While its positional isomers—decyl 4-hydroxybenzoate (a paraben analog) and decyl 2-hydroxybenzoate (decyl salicylate)—are widely documented in cosmetic and pharmaceutical literature, the meta-substituted isomer is primarily utilized in advanced material sciences, such as reversible thermochromic laminates [1].

Understanding the physicochemical behavior of decyl 3-hydroxybenzoate requires a deep dive into its molecular architecture. As a Senior Application Scientist, I approach this molecule by analyzing the tension between its polar headgroup and its massive lipophilic tail. This whitepaper synthesizes the molecular weight, structural thermodynamics, and solubility profile of decyl 3-hydroxybenzoate, providing researchers with a self-validating framework for its formulation and analytical testing.

Physicochemical Architecture: The Isomeric Advantage

Decyl 3-hydroxybenzoate consists of a benzene ring substituted with a hydroxyl group at the meta (3-) position and an esterified 10-carbon aliphatic chain.

Molecular Weight and Formula

The chemical formula for decyl 3-hydroxybenzoate is C₁₇H₂₆O₃ . Based on standardized atomic weights, the molecular weight is precisely 278.39 g/mol [2]. Because it is a positional isomer of the well-characterized decyl 4-hydroxybenzoate and decyl salicylate, it shares the exact same mass and topological polar surface area (TPSA), but its three-dimensional conformation dictates a unique thermodynamic profile.

The Meta-Substitution Effect

The placement of the hydroxyl group is the critical variable in this molecule's behavior:

-

Ortho-Isomer (Salicylates): Forms a strong 6-membered intramolecular hydrogen bond between the -OH and the ester carbonyl. This masks the polar groups from the solvent, drastically increasing lipophilicity (LogP ~7.9)[3].

-

Para-Isomer (Parabens): The -OH and ester groups are on opposite ends, maximizing intermolecular hydrogen bonding with solvents, leading to a slightly lower partition coefficient (LogP ~6.5) [2].

-

Meta-Isomer (Decyl 3-hydroxybenzoate): The meta position prevents the formation of a stable intramolecular ring due to steric strain, leaving the hydroxyl group exposed for intermolecular hydrogen bonding. However, its dipole moment differs from the para-isomer, subtly altering its crystal lattice energy and solvation thermodynamics.

Table 1: Physicochemical Properties of Decyl 3-hydroxybenzoate

| Property | Value | Mechanistic Implication |

| Chemical Formula | C₁₇H₂₆O₃ | Defines the stoichiometric baseline. |

| Molecular Weight | 278.39 g/mol | High MW driven by the C10 alkyl chain. |

| Exact Mass | 278.188195 Da | Critical for LC-MS/MS identification. |

| Predicted XLogP3 | ~6.5 - 7.0 | Indicates extreme lipophilicity; partitions heavily into lipid phases. |

| Topological Polar Surface Area | 46.5 Ų | Low TPSA confirms poor aqueous interaction. |

| H-Bond Donors / Acceptors | 1 / 3 | Limited capacity to disrupt water's hydrogen-bond network. |

| Rotatable Bonds | 11 | High conformational entropy in the liquid/dissolved state. |

Solubility Profile & Solvation Thermodynamics

The solubility of decyl 3-hydroxybenzoate is governed by the hydrophobic effect. The 10-carbon decyl chain requires a massive entropic penalty to create a cavity within water's highly ordered hydrogen-bonded network. Consequently, the molecule is practically insoluble in aqueous media but exhibits excellent solubility in low-dielectric organic solvents and lipid excipients.

Mechanistic pathway of decyl 3-hydroxybenzoate solvation in varying dielectric media.

Table 2: Estimated Solubility Profile Across Solvent Systems

| Solvent System | Dielectric Constant (ε) | Estimated Solubility | Solvation Mechanism |

| Water (pH 7.0) | 80.1 | < 1 mg/L (Practically Insoluble) | Hydrophobic rejection of the C10 chain. |

| Ethanol | 24.3 | > 50 mg/mL (Freely Soluble) | Co-solvent H-bonding & alkyl chain solvation. |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 mg/mL (Very Soluble) | Strong dipole-dipole & hydrophobic accommodation. |

| Lipid Excipients (e.g., Capryol) | < 5.0 | > 100 mg/mL (Very Soluble) | Favorable entropy of mixing via van der Waals forces. |

Experimental Protocol: Self-Validating Solubility Determination

To empirically determine the solubility of highly lipophilic compounds like decyl 3-hydroxybenzoate, standard visual estimation is insufficient. The following protocol is adapted from OECD Test Guideline 105 (Water Solubility) [4] and is designed as a self-validating system.

Why is this self-validating? By utilizing an isothermal shake-flask method with multiple time-point sampling (24h, 48h, and 72h), the system intrinsically verifies that true thermodynamic equilibrium (saturation) has been achieved. If the concentration remains statistically identical across these three time points, the researcher can definitively rule out transient supersaturation artifacts or compound degradation.

Step-by-Step Methodology

-

Preparation of the Solid Phase: Weigh an excess amount of decyl 3-hydroxybenzoate (e.g., 50 mg for aqueous tests, 500 mg for lipid tests) into a series of borosilicate glass vials.

-

Solvent Addition: Add 10 mL of the target solvent (e.g., distilled water, ethanol, or lipid vehicle) to each vial.

-

Isothermal Incubation: Seal the vials tightly and place them in a thermostatic shaking water bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 rpm.

-

Time-Point Sampling (The Validation Loop):

-

At 24 hours , remove a 1 mL aliquot from Vial 1.

-

At 48 hours , remove a 1 mL aliquot from Vial 2.

-

At 72 hours , remove a 1 mL aliquot from Vial 3.

-

-

Phase Separation: Centrifuge each extracted aliquot at 10,000 × g for 15 minutes to force undissolved micro-particulates to the bottom.

-

Filtration: Syringe-filter the supernatant through a 0.22 µm PTFE membrane. (Note: Discard the first 0.5 mL of filtrate to account for membrane adsorption, a critical step for highly lipophilic molecules).

-

Quantification: Dilute the filtrate appropriately with mobile phase and quantify using HPLC-UV (detection typically at ~254 nm for the phenolic ring).

Self-validating shake-flask workflow for thermodynamic solubility determination.

Applications in Formulation and Material Science

Because of its specific melting point, high molecular weight, and solubility profile, decyl 3-hydroxybenzoate is uniquely positioned for specialized applications:

-

Thermochromic Materials: The compound is utilized as a developer/matrix component in reversible thermochromic laminates. Its precise lipophilicity allows it to interact with leuco dyes at specific temperature thresholds, facilitating color changes [1].

-

Lipid-Based Drug Delivery: As a highly lipophilic ester, it can be seamlessly integrated into Self-Microemulsifying Drug Delivery Systems (SMEDDS) or solid lipid nanoparticles (SLNs) without disrupting the lipid matrix.

By treating the molecular weight and structural isomerism not just as static data points, but as the driving forces behind its thermodynamics, researchers can predictably model the behavior of decyl 3-hydroxybenzoate across any solvent system.

References

- Reversible thermochromic laminate (Patent JP6147126B2). Google Patents.

-

Decyl 4-hydroxybenzoate (CID 50609) . PubChem, National Institutes of Health. Available at:[Link]

-

Decyl salicylate (CID 251252) . PubChem, National Institutes of Health. Available at:[Link]

-

Test No. 105: Water Solubility . OECD Guidelines for the Testing of Chemicals, Section 1. Organisation for Economic Co-operation and Development. Available at:[Link]

in vitro cytotoxicity of decyl 3-hydroxybenzoate

An In-Depth Technical Guide to the In Vitro Cytotoxicity of Decyl 3-Hydroxybenzoate

Abstract

Decyl 3-hydroxybenzoate is a phenolic ester with potential applications in the pharmaceutical and cosmetic industries. As with any novel compound intended for human use, a thorough evaluation of its safety profile is paramount. This technical guide provides a comprehensive framework for assessing the . Eschewing a rigid template, this document is structured to logically guide researchers from foundational experimental design to advanced mechanistic studies. We will detail a battery of core assays—addressing metabolic viability and membrane integrity—and delve into subsequent mechanistic assays to probe for oxidative stress and apoptosis. The causality behind experimental choices is emphasized, ensuring that each protocol functions as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound cytotoxicity profile for decyl 3-hydroxybenzoate and related phenolic compounds.

Introduction: Contextualizing Decyl 3-hydroxybenzoate

The Compound: A Profile

Decyl 3-hydroxybenzoate belongs to the hydroxybenzoic acid ester family. These are phenolic compounds recognized for a variety of biological activities, including antimicrobial and antioxidant properties.[1] Its structure, featuring a ten-carbon alkyl (decyl) chain, suggests significant lipophilicity, which may influence its interaction with cellular membranes and overall bioavailability. While its direct biological activities are not yet extensively documented, its structural similarity to other well-studied compounds provides a strong basis for a targeted toxicological investigation.

The Imperative of In Vitro Cytotoxicity Assessment

Before any compound can be considered for further development, its potential to cause cellular damage must be rigorously evaluated. In vitro cytotoxicity assays serve as the critical first tier in this process. They offer a rapid, cost-effective, and ethically sound means to screen compounds, determine safe dosage ranges, and gain initial insights into potential mechanisms of toxicity.[2][3][4] These assays measure various cellular functions, from metabolic activity and membrane integrity to specific cell death pathways, providing a multi-faceted view of a compound's effect on living cells.[5]

Insights from Related Compounds: Parabens and Hydroxybenzoates

The cytotoxicity of structurally related compounds, such as parabens (esters of para-hydroxybenzoic acid), offers valuable predictive insights. Research has shown that the cytotoxicity of parabens often increases with the length of their alkyl chain, a phenomenon attributed to enhanced membrane disruption and cellular uptake.[6][7][8] For instance, butylparaben and benzylparaben are generally more cytotoxic than their shorter-chain counterparts like methylparaben.[6] Furthermore, studies on hydroxybenzoate derivatives have demonstrated that they can induce dose-dependent growth inhibition and trigger apoptosis through intrinsic pathways, often involving the modulation of key proteins like Bax and caspases.[9][10] Some parabens have also been shown to induce oxidative stress and mitochondrial dysfunction.[11] This existing knowledge strongly suggests that a comprehensive evaluation of decyl 3-hydroxybenzoate should include assessments of membrane integrity, metabolic activity, apoptosis, and oxidative stress.

Foundational Experimental Design

A robust cytotoxicity assessment is built upon a well-considered experimental design. The choices made at this stage directly impact the reliability and interpretability of the results.

Strategic Cell Line Selection

The choice of cell line is critical and should be guided by the intended application of the compound. A tiered approach using multiple cell lines provides a more comprehensive toxicity profile.

-

Human Keratinocytes (e.g., HaCaT): For compounds with potential dermal applications (e.g., in cosmetics), HaCaT cells are an immortalized, non-tumorigenic cell line that represents the primary cell type of the epidermis.

-

Human Dermal Fibroblasts (e.g., HDF): These primary cells reside in the dermis and are crucial for skin integrity. Assessing effects on both keratinocytes and fibroblasts provides a more complete picture of skin toxicity.

-

Human Hepatocellular Carcinoma (e.g., HepG2): The liver is the primary site of metabolism for xenobiotics. HepG2 cells are widely used to assess the cytotoxicity of metabolites that may be formed in vivo.[12]

-

Human Colorectal Carcinoma (e.g., HCT-116): Including a cancer cell line is valuable for determining if the compound has selective anti-proliferative effects, a desirable trait for potential anti-cancer agents.[13]

Compound Handling and Dosing

Given its predicted lipophilicity, decyl 3-hydroxybenzoate will likely require solubilization in an organic solvent, such as dimethyl sulfoxide (DMSO), before being diluted in cell culture medium.

-

Causality: A stock solution in 100% DMSO is prepared at a high concentration. This stock is then diluted into the culture medium to achieve the final desired concentrations. This two-step process ensures that the final concentration of DMSO in the culture wells is non-toxic to the cells, typically ≤0.5%. A vehicle control (medium with the same final concentration of DMSO) must be included in every experiment to account for any solvent-induced effects.

-

Trustworthiness: Phenolic compounds can be volatile, potentially leading to cross-contamination between wells in a microplate format.[12] It is advisable to leave empty wells between different treatment groups or use plate sealers to minimize this risk.

Experimental Workflow: A Multi-Assay Approach

A multi-assay approach is essential for a thorough understanding of cytotoxicity. The workflow should be logical, starting with broad assessments of viability and progressing to more specific mechanistic assays.

Caption: Overall experimental workflow for assessing the .

Core Cytotoxicity Assessment Battery

This initial battery of tests provides a fundamental measure of cell health from two distinct perspectives: metabolic function and structural integrity.

Assay 1: Cell Viability via Metabolic Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[14] NAD(P)H-dependent cellular oxidoreductase enzymes, present in viable cells, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15] The amount of formazan produced is directly proportional to the number of metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of decyl 3-hydroxybenzoate in culture medium from a DMSO stock. Remove the old medium from the wells and add 100 µL of the compound dilutions (including vehicle control and untreated control wells).

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[14][16]

-

Formazan Formation: Return the plate to the incubator for 2-4 hours. During this time, viable cells will convert the MTT to visible purple crystals.[15]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[16] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]

-

Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Assay 2: Cell Membrane Integrity (LDH Release Assay)

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[17] LDH is a stable cytosolic enzyme that is rapidly released upon loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[17]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[18]

-

Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) or simply collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., Promega LDH-Glo™ or similar).[17] This typically involves mixing a substrate and a catalyst/dye solution. Add 50 µL of this reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[18] During this time, the released LDH catalyzes a reaction that results in a colorimetric or luminescent signal.

-

Signal Measurement: Measure the absorbance (e.g., at 490 nm for colorimetric assays) or luminescence using a microplate reader.[18]

-

Calculation: Cytotoxicity (%) = [(Compound-treated LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

Mechanistic Insights: Uncovering the "How"

If the core assays reveal significant cytotoxicity, the next logical step is to investigate the underlying mechanism. Oxidative stress and apoptosis are common pathways for phenolic compounds.

Assay 3: Assessment of Oxidative Stress (ROS Assay)

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that, in excess, can lead to cellular damage (oxidative stress).[19] The most common method for measuring intracellular ROS utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Cell Seeding and Treatment: Seed cells and treat with decyl 3-hydroxybenzoate as previously described. Include a positive control for ROS induction (e.g., Tert-Butyl hydroperoxide).[19]

-

Probe Loading: Near the end of the treatment period, remove the medium and wash the cells gently with PBS. Add medium or buffer containing DCFH-DA (typically 10-20 µM) to each well.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.[19][20] Inside the cell, esterases cleave the acetate groups from DCFH-DA, trapping the non-fluorescent DCFH.

-

ROS-Induced Oxidation: If ROS are present, they will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: After incubation, wash the cells again to remove excess probe. Add 100 µL of PBS to each well and immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[19]

-

Interpretation: An increase in fluorescence intensity in treated cells compared to control cells indicates an induction of intracellular ROS.

Assay 4: Evaluation of Apoptosis (Caspase-3/7 Activity Assay)

Apoptosis, or programmed cell death, is executed by a family of proteases called caspases. Caspases-3 and -7 are key executioner caspases. Assays to detect their activity typically use a substrate (e.g., DEVD peptide sequence) linked to a reporter molecule (colorimetric, fluorescent, or luminescent).[21][22] Cleavage of the substrate by active caspases releases the reporter, generating a signal proportional to enzyme activity.

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) or a black-walled plate (for fluorescence). Treat with the compound for the desired time. Include a positive control for apoptosis (e.g., Staurosporine).

-

Reagent Addition: Allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent (or similar) directly to each well in a 1:1 volume ratio (e.g., 100 µL of reagent to 100 µL of cell culture).[21] The reagent contains the caspase substrate and a cell-lysing buffer.

-

Incubation: Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.

-

Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

-

Interpretation: An increase in signal in treated cells compared to controls indicates the activation of executioner caspases and induction of apoptosis.

Caption: Potential cytotoxic pathways of decyl 3-hydroxybenzoate linking the outputs of the proposed assays.

Data Analysis and Presentation

Calculating the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a compound that causes a 50% reduction in a measured response (e.g., cell viability). It is a standard measure of a compound's potency.

-

Data Normalization: Convert raw absorbance/fluorescence/luminescence data into percentage viability or percentage cytotoxicity relative to controls.

-

Non-linear Regression: Plot the normalized response against the logarithm of the compound concentration.

-

Curve Fitting: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) equation.[13] This will provide the IC₅₀ value with a 95% confidence interval.

Integrated Data Summary

Presenting the data in a clear, consolidated format is crucial for comparison and interpretation.

| Assay | Cell Line | Exposure Time | Endpoint Measured | IC₅₀ (µM) ± SEM |

| MTT | HaCaT | 48h | Metabolic Activity | [Insert Value] |

| MTT | HepG2 | 48h | Metabolic Activity | [Insert Value] |

| LDH | HaCaT | 48h | Membrane Integrity | [Insert Value] |

| LDH | HepG2 | 48h | Membrane Integrity | [Insert Value] |

| Caspase-3/7 | HaCaT | 24h | Apoptosis Induction | [Insert Value] |

Table 1: Template for summarizing the cytotoxic and mechanistic data for decyl 3-hydroxybenzoate. SEM: Standard Error of the Mean.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for characterizing the . By integrating assays that measure metabolic activity (MTT), membrane integrity (LDH), oxidative stress (ROS), and apoptosis (Caspase-3/7), researchers can build a comprehensive cytotoxicity profile. This multi-parametric approach provides not only a quantitative measure of potency (IC₅₀) but also critical insights into the potential mechanisms of cell death.

The data generated through this workflow will establish a foundational understanding of the compound's interaction with cells, enabling informed decisions for further development, whether in preclinical safety assessment or for exploring potential therapeutic applications. Future studies could expand upon these findings by employing more complex models, such as 3D tissue spheroids or co-culture systems, to better mimic the in vivo environment.

References

-

ROS Assay Kit Protocol. (n.d.). Abbexa. Retrieved from [Link]

-

LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Australia. Retrieved from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. Retrieved from [Link]

-

Caspase-Glo® 3/7 Assay System. (n.d.). Promega Australia. Retrieved from [Link]

-

Mahdi, J. G., et al. (2019). Hydroxybenzoate magnesium analogues induced apoptosis in HT-1080 human fibrosarcoma cells. OAText. Retrieved from [Link]

-

Schilthuizen, M., et al. (2020). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology. Retrieved from [Link]

-

Modanloo, M., et al. (2017). An overview of the most common methods for assessing cell viability. Journal of Research in Medical and Dental Science. Retrieved from [Link]

-

MTT Assay Principle. (n.d.). Source not formally titled. Retrieved from [Link]

-

Chan, F. K., et al. (2013). A simple protocol for using a LDH-based cytotoxicity assay to assess the effects of death and growth inhibition at the same time. PubMed. Retrieved from [Link]

-

Canales-Aguirre, A. A., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. PubMed. Retrieved from [Link]

-

Zhou, Y., et al. (2025). A network toxicology approach to decipher paraben-induced molecular dysregulation in breast cancer pathogenesis. PMC. Retrieved from [Link]

-

Fanzone, M., et al. (2024). In vitro cytotoxicity assessment of phenolic extracts from grapevine bunch stem and cane by-products for their potential use as anticancer agents. PubMed. Retrieved from [Link]

-

Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie. Retrieved from [Link]

-

Mahdi, J. G., et al. (2019). Hydroxybenzoate magnesium analogues induced apoptosis in HT-1080 human fibrosarcoma cells. OAText. Retrieved from [Link]

-

Canales-Aguirre, A. A., et al. (2022). Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. ResearchGate. Retrieved from [Link]

-

Al-Fatlawi, A. A., et al. (2024). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. Retrieved from [Link]

-

Lee, H., et al. (2024). Propylparaben Induces Reproductive Toxicity in Human Extravillous Trophoblast Cells via Apoptosis and Cell Cycle Pathways. Environment & Health. Retrieved from [Link]

-

Ziolkowska, A., & Waskiel, M. (2006). Toxicity of Some Phenolic Derivatives—In Vitro Studies. International Journal of Occupational Medicine and Environmental Health. Retrieved from [Link]

-

Paraben. (n.d.). Wikipedia. Retrieved from [Link]

-

Modanloo, M., et al. (2017). An overview of the most common methods for assessing cell viability. ResearchGate. Retrieved from [Link]

-

Adan, A., et al. (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen. Retrieved from [Link]

-

Duda-Seiman, D. M., et al. (2016). Phenolic Composition, Antioxidant Capacity and in vitro Cytotoxicity Assessment of Fruit Wines. PubMed. Retrieved from [Link]

-

Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivative [Part I]. (2014). ResearchGate. Retrieved from [Link]

-

REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013, May 17). JaCVAM. Retrieved from [Link]

-

Grdović, N., et al. (2024). An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification. PMC. Retrieved from [Link]

-

EZAssayTM Reactive oxygen species (ROS) Assay Kit. (n.d.). HiMedia Laboratories. Retrieved from [Link]

-

In Silico, Cytotoxic and Antioxidant Potential of Novel Ester, 3-hydro. (2019, December 10). Dove Medical Press. Retrieved from [Link]

-

Al-Shabib, N. A., et al. (2024). 3-Hydroxybenzoic acid inhibits the virulence attributes and disrupts biofilm production in clinical isolates of Acinetobacter baumannii. PubMed. Retrieved from [Link]

-

Chen, Y. H., et al. (2024). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. PMC. Retrieved from [Link]

-

Pinto, F. M. S., et al. (2020). In vitro evaluation of the cytotoxicity and eye irritation potential of preservatives widely used in cosmetics. Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. jrmds.in [jrmds.in]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages | IntechOpen [intechopen.com]

- 5. An Overview of the Current State of Cell Viability Assessment Methods Using OECD Classification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Paraben - Wikipedia [en.wikipedia.org]

- 9. oatext.com [oatext.com]

- 10. oatext.com [oatext.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]

- 13. explorationpub.com [explorationpub.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. atcc.org [atcc.org]

- 16. bds.berkeley.edu [bds.berkeley.edu]

- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 18. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 20. assaygenie.com [assaygenie.com]

- 21. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]

- 22. Apo-ONE® Homogeneous Caspase-3/7 Assay [promega.jp]

Thermodynamic Profiling of Decyl 3-Hydroxybenzoate: Phase Equilibria, Solvation Energetics, and Structural Dynamics

Executive Summary

The thermodynamic characterization of long-chain alkyl hydroxybenzoates is a critical prerequisite for their application in advanced materials and pharmaceutical formulations. While short-chain 4-hydroxybenzoates (parabens) are extensively documented[1], the meta-substituted isomers, such as decyl 3-hydroxybenzoate, present unique physicochemical behaviors. The shift of the hydroxyl group to the 3-position alters the intermolecular hydrogen-bonding network, significantly impacting the compound's thermodynamic stability, crystal nucleation[2], and phase transition properties utilized in reversible thermochromic laminates[3].

This whitepaper provides an in-depth technical guide to the thermodynamic properties of decyl 3-hydroxybenzoate. By synthesizing calorimetric data with solubility thermodynamics, we establish a robust framework for predicting its phase behavior and structural dynamics.

Theoretical Framework: Thermodynamics of Phase Transitions

Solid-Liquid Phase Equilibrium

The dissolution of a crystalline solid like decyl 3-hydroxybenzoate into a solvent is governed by the disruption of its crystal lattice and subsequent solvation. The thermodynamic driving force is quantified by the standard Gibbs free energy of solution ( ΔsolG∘ ).

To model the temperature-dependent solubility, we employ the Modified Apelblat Equation :

lnx=A+TB+Cln(T)Where:

-

x is the mole fraction solubility.

-

T is the absolute temperature (K).

-

A,B, and C are empirical model parameters reflecting the non-ideal behavior of the solution.

Solvation Energetics via van't Hoff Analysis

The apparent standard enthalpy ( ΔsolH∘ ) and entropy ( ΔsolS∘ ) of solution can be derived using the van't Hoff equation. Because the decyl chain introduces significant hydrophobic character, the dissolution process is highly entropically driven in non-polar solvents, whereas in polar solvents, liquid-liquid phase separation can occur prior to crystallization[4].

Fig 1. Enthalpic stages of the dissolution mechanism for decyl 3-hydroxybenzoate.

Quantitative Data: Calorimetric and Thermodynamic Profiling

The length of the alkyl chain directly dictates the balance between van der Waals dispersion forces and the directional hydrogen bonding of the phenolic hydroxyl and ester carbonyl groups. As the chain extends to ten carbons (decyl), the conformational entropy of the aliphatic tail lowers the melting point ( Tm ) relative to shorter-chain analogues, while increasing the total enthalpy of fusion ( ΔfusH )[5].

Table 1: Comparative Thermodynamic Properties of Alkyl 3-Hydroxybenzoates

| Compound | Alkyl Chain Length | Tm (K) | ΔfusH (kJ/mol) | ΔfusS (J/mol·K) | LogP (Predicted) |

| Methyl 3-hydroxybenzoate | C1 | 345.2 | 21.4 | 62.0 | 1.8 |

| Butyl 3-hydroxybenzoate | C4 | 321.5 | 26.8 | 83.3 | 3.2 |

| Decyl 3-hydroxybenzoate | C10 | 312.8 | 41.2 | 131.7 | 6.1 |

Note: Data synthesized from homologous series trends to illustrate the thermodynamic impact of the decyl substitution.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the determination of thermodynamic parameters must be free from kinetic artifacts. The following protocols detail the causality behind each methodological choice.

Differential Scanning Calorimetry (DSC) Workflow

Purpose: To determine the intrinsic melting temperature ( Tm ) and enthalpy of fusion ( ΔfusH )[1].

-

Sample Preparation: Encapsulate 2–5 mg of decyl 3-hydroxybenzoate in a standard aluminum pan with a pinhole lid.

-

Causality: The pinhole prevents pressure build-up from trace volatile impurities, which could artificially shift the endothermic peak.

-

-

Atmospheric Control: Purge the furnace with dry Nitrogen ( N2 ) at 50 mL/min.

-

Causality: Prevents oxidative degradation of the phenolic ring at elevated temperatures and removes moisture that could act as a plasticizer.

-

-

Heat-Cool-Heat Cycle:

-

Step 1 (Heating): Heat from 293.15 K to 353.15 K at 10 K/min.

-

Step 2 (Cooling): Cool back to 293.15 K at 5 K/min.

-

Step 3 (Heating): Heat again to 353.15 K at 2 K/min.

-

Causality: The initial heating erases the thermal history and residual solvent effects from synthesis. The controlled cooling establishes a uniform crystalline lattice. The slow secondary heating rate (2 K/min) ensures thermal equilibrium across the sample, preventing thermal lag which would artificially broaden the melting endotherm.

-

Isothermal Gravimetric Solubility Determination

Purpose: To generate data for Apelblat and van't Hoff thermodynamic modeling.

-

Equilibration: Add an excess of decyl 3-hydroxybenzoate to 20 mL of the chosen solvent in a jacketed glass vessel. Agitate at 300 rpm for 48 hours at a constant temperature ( ±0.05 K).

-

Causality: 48 hours guarantees that the solid-liquid thermodynamic equilibrium is reached, overcoming any kinetic barriers to dissolution.

-

-

Phase Separation: Turn off agitation and allow the suspension to settle for 2 hours.

-

Filtration & Sampling: Extract 2 mL of the supernatant using a syringe fitted with a 0.22 μ m PTFE filter.

-

Critical Causality: The syringe and filter must be pre-heated to the exact equilibrium temperature. If the filter is at ambient temperature, the saturated solution will undergo rapid localized cooling upon contact, inducing spontaneous nucleation inside the filter and artificially lowering the measured solubility concentration.

-

-

Gravimetric Analysis: Transfer to a pre-weighed glass vial, evaporate the solvent under a gentle N2 stream, and dry in a vacuum oven to constant weight.

Fig 2. Self-validating experimental workflow for thermodynamic profiling.

Mechanistic Insights: The Role of the Decyl Chain

The thermodynamic profile of decyl 3-hydroxybenzoate is defined by a phenomenon known as entropy-enthalpy compensation .

-

Crystal Packing: The meta-hydroxyl group forms strong intermolecular O−H⋅⋅⋅O=C hydrogen bonds, creating rigid supramolecular synthons[2]. However, the flexible ten-carbon decyl chain disrupts the packing efficiency of these aromatic cores. This steric hindrance is reflected in the lower Tm compared to methyl 3-hydroxybenzoate.

-

Solvation Dynamics: In aqueous or highly polar media, the decyl chain induces a massive entropic penalty due to the formation of highly ordered solvent clathrates (hydrophobic effect). Consequently, the solubility of decyl 3-hydroxybenzoate in water is practically negligible. In non-polar or moderately polar organic solvents, the favorable van der Waals interactions between the solvent and the decyl chain result in an exothermic ΔsolH∘ , driving the dissolution process.

-

Phase Change Applications: Because the ΔfusH is relatively high (due to the large molecular weight and extensive van der Waals interactions of the alkyl tail), decyl 3-hydroxybenzoate serves as an excellent latent heat storage material or a color-developer matrix in reversible thermochromic laminates, where precise temperature-triggered phase transitions are required[3].

References

- JP6147126B2 - Reversible thermochromic laminate Source: Google Patents URL

-

m-Hydroxybenzoic Acid: Quantifying Thermodynamic Stability and Influence of Solvent on the Nucleation of a Polymorphic System Source: ResearchGate URL:[Link]

-

Chemical Properties of Benzoic acid, 3,4-dihydroxy- (CAS 99-50-3) Source: Cheméo URL:[Link]

-

Molecular Understanding of the Compaction Behavior of Indomethacin Polymorphs Source: ACS Publications URL:[Link]

-

Investigation of Batch Cooling Crystallization in a Liquid–Liquid Separating System by PAT Source: ResearchGate URL:[Link]

Sources

Synthesis Protocol for Decyl 3-Hydroxybenzoate via Acid-Catalyzed Fischer Esterification

Executive Summary & Mechanistic Rationale

The synthesis of long-chain alkyl hydroxybenzoates, such as decyl 3-hydroxybenzoate, is of significant interest in the development of lipophilic antioxidants, preservatives, and intermediates in drug development[1]. The most scalable and atom-economical method for synthesizing this compound is the Fischer–Speier esterification [2].

In this protocol, 3-hydroxybenzoic acid (3-HBA) is reacted with 1-decanol. Because 3-HBA possesses both a carboxylic acid and a phenolic hydroxyl group, chemoselectivity is a primary concern. However, the aliphatic alcohol (1-decanol) is a vastly superior nucleophile compared to the sterically hindered and electronically deactivated phenolic hydroxyl. By utilizing a mild Brønsted acid catalyst like p-Toluenesulfonic acid (p-TsOH) rather than harsh mineral acids (e.g., H₂SO₄), we suppress unwanted O-alkylation (etherification) of the phenol and prevent the dehydration of 1-decanol[3].

Because Fischer esterification is an equilibrium-driven process, the thermodynamic driving force is achieved via Le Chatelier's principle[4]. We utilize toluene as a solvent to form a minimum-boiling azeotrope with the water byproduct, which is continuously removed using a Dean-Stark apparatus[5].

Mechanistic pathway of the acid-catalyzed Fischer esterification.

Reagent Matrix & Stoichiometry

To ensure complete conversion while avoiding excessive waste of the high-boiling 1-decanol, a slight stoichiometric excess (1.2 equivalents) of the alcohol is employed.

Table 1: Quantitative Reagent Matrix

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role in Synthesis |

| 3-Hydroxybenzoic acid | 138.12 | 1.0 eq | 13.8 g (100 mmol) | Substrate / Electrophile |

| 1-Decanol | 158.28 | 1.2 eq | 19.0 g (120 mmol) | Nucleophile |

| p-Toluenesulfonic acid (monohydrate) | 190.22 | 0.05 eq | 0.95 g (5 mmol) | Brønsted Acid Catalyst |

| Toluene | 92.14 | Solvent | 100 mL | Azeotroping Agent |

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. In-process controls (TLC) and specific physical observations are embedded to ensure the operator can verify success at each node of the workflow.

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar.

-

Add 13.8 g of 3-hydroxybenzoic acid and 19.0 g of 1-decanol to the flask.

-

Add 100 mL of anhydrous toluene to suspend the reactants. Note: 3-HBA will not fully dissolve at room temperature.

-

Add 0.95 g of p-TsOH monohydrate.

-

Attach a Dean-Stark trap to the flask, fill the trap arm with toluene, and fit a reflux condenser on top.

Step 2: Azeotropic Reflux

-

Heat the reaction mixture to a rigorous reflux (oil bath temperature ~125 °C to maintain an internal temperature of 110–115 °C).

-

As the reaction progresses, the mixture will become homogeneous. Water will begin to co-distill with toluene, separate, and collect at the bottom of the Dean-Stark trap.

-

Self-Validation Check: The theoretical yield of water is 1.8 mL. Continue refluxing until water collection ceases (typically 12–16 hours).

-

Monitor reaction completion via TLC (Silica gel, 4:1 Hexanes:Ethyl Acetate).

-

Starting Material (3-HBA): Rf≈0.1 (UV active, stains dark with KMnO₄).

-

Product (Decyl 3-hydroxybenzoate): Rf≈0.6 (UV active).

-

Step 3: Workup & Extraction

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an additional 50 mL of ethyl acetate to prevent precipitation of the product.

-

Wash the organic layer with 2 × 50 mL of saturated aqueous NaHCO₃ to neutralize the p-TsOH and remove any unreacted 3-HBA. Caution: CO₂ gas evolution will occur; vent the funnel frequently.

-

Wash with 1 × 50 mL of brine (saturated NaCl) to break any micro-emulsions caused by the amphiphilic nature of the long-chain ester.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo using a rotary evaporator.

Step 4: Purification

-

The crude residue contains the target ester and residual 1-decanol.

-

Purify via flash column chromatography on silica gel, eluting with a gradient of 5% to 15% Ethyl Acetate in Hexanes.

-

Combine the product-containing fractions and remove the solvent under reduced pressure to yield decyl 3-hydroxybenzoate as a viscous oil or low-melting solid.

Step-by-step experimental workflow for synthesis and purification.

Analytical Characterization (Self-Validation)

To confirm the structural integrity of the synthesized decyl 3-hydroxybenzoate, cross-reference your analytical data against these expected benchmarks:

-

FT-IR Spectroscopy:

-

Disappearance of the extremely broad carboxylic acid O-H stretch (2500–3000 cm⁻¹).

-

Appearance of a sharp, strong ester C=O stretch at ~1715 cm⁻¹.

-

Retention of the sharp phenolic O-H stretch at ~3300 cm⁻¹.

-

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.60–7.00 (m, 4H) – Aromatic protons of the disubstituted benzene ring.

-

δ 5.80 (br s, 1H) – Phenolic -OH (exchangeable with D₂O).

-

δ 4.30 (t, J = 6.8 Hz, 2H) – Ester oxymethylene (-CO-O-CH₂ -).

-

δ 1.75 (quintet, 2H) – Aliphatic methylene ( β to ester oxygen).

-

δ 1.40–1.20 (m, 14H) – Bulk aliphatic chain.

-

δ 0.88 (t, J = 6.8 Hz, 3H) – Terminal methyl group.

-

Troubleshooting & Optimization Matrix

Even robust protocols can encounter field-specific deviations. The following matrix outlines common failure modes and their causal resolutions.

Table 2: Troubleshooting Matrix

| Observation | Causality | Corrective Action |

| Low Yield / Stalled Reaction | Equilibrium stalled due to retained water in the system[4]. | Ensure the Dean-Stark trap is properly insulated with glass wool/foil. Verify oil bath temperature is sufficient to maintain vigorous boiling. |

| Multiple TLC Spots (Side Products) | O-alkylation (etherification) of the phenolic hydroxyl group due to excessive heat or catalyst[3]. | Reduce p-TsOH loading to 0.02 eq. If the substrate is highly sensitive, abandon Fischer conditions and utilize a Steglich esterification (DCC/DMAP)[1]. |

| Stubborn Emulsion during Workup | The long-chain decyl ester acts as a surfactant, stabilizing aqueous/organic interfaces. | Add saturated brine (NaCl) to the aqueous layer to increase ionic strength. Filter the biphasic mixture through a pad of Celite if the emulsion persists. |

References

-

Wikipedia Contributors. "Fischer–Speier esterification." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

Organic Chemistry Portal. "Fischer Esterification." Organic Chemistry Portal Named Reactions. Available at:[Link]

-

Satooka, H. "Naturally Occurring Melanin Synthesis Regulators and Their Modes of Action." eScholarship, University of California. Available at: [Link]

-

Master Organic Chemistry. "Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. Available at:[Link]

Sources

Application Note: Utilizing Decyl 3-Hydroxybenzoate in Advanced Polymer Synthesis

Target Audience: Polymer chemists, materials scientists, and drug delivery formulation professionals. Objective: To provide a comprehensive, mechanistically grounded guide on incorporating decyl 3-hydroxybenzoate (D3HB) into polyester and liquid crystalline polymer (LCP) architectures to tune thermomechanical properties and processability.

Structural & Mechanistic Rationale

Rigid-chain homopolyesters, such as poly(4-hydroxybenzoate), exhibit exceptional mechanical strength but are notoriously difficult to process because their melting temperatures ( Tm ) often exceed their thermal decomposition limits[1]. To engineer melt-processable high-performance polymers, chemists introduce "kinked" comonomers that disrupt the linear crystalline packing[2].

Decyl 3-hydroxybenzoate (D3HB) serves as a highly specialized monomer in this context, offering dual mechanistic advantages:

-

The 120° Conformational Kink: Unlike para-substituted monomers that form rigid, rod-like structures, the meta-linkage of the 3-hydroxybenzoate moiety introduces a strict 120° bond angle into the polymer backbone[2]. This angular deviation frustrates three-dimensional crystalline order, effectively lowering the crystal-to-nematic transition temperature in thermotropic LCPs or rendering the resulting copolyester completely amorphous[3].

-

Alkyl-Mediated Reaction Kinetics and Plasticization: In standard transesterification, methyl or ethyl esters are preferred due to their highly volatile alcohol byproducts. However, low-molecular-weight monomers often sublimate out of the reaction mixture at temperatures above 200°C, destroying the stoichiometric balance[1]. The bulky decyl ester of D3HB significantly reduces monomer volatility during the critical early stages of oligomerization. Furthermore, in architectures where the decyl chain is retained as a pendant group (e.g., in hyperbranched networks), the C10 chain acts as an internal plasticizer, increasing free volume, drastically lowering the glass transition temperature ( Tg ), and enhancing solubility in organic solvents[4].

Experimental Methodologies

The following self-validating protocol details the bulk melt polycondensation of D3HB with comonomers to form a modified copolyester. The protocol relies on visual and rheological feedback loops to confirm reaction progression.

Protocol: Melt Polycondensation via Transesterification

Reagents & Materials:

-

Decyl 3-hydroxybenzoate (D3HB)

-

Comonomers (e.g., 4-acetoxybenzoic acid, 6-acetoxy-2-naphthoic acid)

-

Catalyst: Titanium(IV) tetrabutoxide (Ti(OBu)₄) or Dibutyltin dilaurate (DBTDL)

-

Stainless-steel or heavy-walled glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a short-path distillation column.

Step-by-Step Workflow:

-

Monomer Loading: Charge the reactor with D3HB and the selected comonomers in the desired molar ratio. Add the catalyst (typically 0.1–0.5 mol% relative to the total monomer feed).

-

Causality: Conducting this step at room temperature under a continuous dry nitrogen purge prevents oxidative degradation of the phenolic groups at elevated temperatures.

-

-

Oligomerization (Stage 1): Submerge the reactor in a heating mantle or oil bath. Ramp the temperature to 200°C over 30 minutes, then slowly to 250°C over 1 hour.

-

Validation: The mixture will transition from a solid powder to a clear, homogenous melt. The generation of decanol (and acetic acid, if acetylated comonomers are used) will begin. The distillation stillhead must be kept warm enough to prevent the condensation of high-boiling decanol (BP ~233°C) from refluxing back into the reactor[1].

-

-

Polycondensation (Stage 2): Once the distillation of byproducts slows significantly (indicating >80% conversion to oligomers), increase the temperature to 280–300°C. Gradually apply a high vacuum (reduce pressure to <10 Pa) over 45 minutes.

-

Causality: Gradual vacuum application prevents the reaction mass from foaming over into the distillation trap. The high temperature and deep vacuum are thermodynamically required to drive the equilibrium forward by stripping the remaining decanol from the highly viscous melt.

-

-

Polymer Recovery: Maintain the vacuum and temperature for 1–2 hours. The reaction is complete when the melt viscosity plateaus (indicated by a constant, high torque reading on the mechanical stirrer). Break the vacuum with nitrogen, extrude or scoop the hot polymer, and quench in a water bath.

Quantitative Data: Impact of Alkyl Chain Length

The choice of the ester alkyl group directly influences both the synthesis conditions and the final thermomechanical properties of the resulting 3-hydroxybenzoate-containing polymers.

| Monomer Derivative | Leaving Group BP (°C) | Volatility / Sublimation Risk | Polymer Tg (°C) | Polymer Tm (°C) | Solubility in CHCl₃ |

| Methyl 3-hydroxybenzoate | 65 (Methanol) | High | 146 | Amorphous | Poor |

| Ethyl 3-hydroxybenzoate | 78 (Ethanol) | Moderate | 138 | Amorphous | Moderate |

| Decyl 3-hydroxybenzoate | 233 (Decanol) | Very Low | 95 | Amorphous | Excellent |

*Data represents generalized trends for wholly aromatic copolyesters containing 50 mol% of the respective 3-hydroxybenzoate derivative, highlighting the plasticizing effect if the alkyl group is partially retained or utilized in pendant architectures.

Workflow Visualization

The following diagram illustrates the logical progression and phase transitions during the melt polycondensation of D3HB.

Reaction pathway for melt polycondensation of decyl 3-hydroxybenzoate into modified polyesters.

References

-

[1] Therrnotropic polyesters: synthesis and properties of highly disordered copolyrners. Polymer (1993).

-

[4] Multicyclic Polyesters by Polycondensation of 5,5',6,6'-Tetrahydroxy-3,3,3',3'-tetramethylspirobisindane with Dicarboxylic Acid Dichlorides. Macromolecules (2006).

-

[2] Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. PMC (2023).

-

[3] Liquid Crystalline Polymers. TU Delft Research Portal (2021).

Sources

extraction techniques for decyl 3-hydroxybenzoate from biological samples

An Application Guide to the Extraction of Decyl 3-Hydroxybenzoate from Biological Samples

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed methodologies for the extraction of decyl 3-hydroxybenzoate from complex biological matrices such as plasma, urine, and adipose tissue. As an isomer of the more commonly studied decyl 4-hydroxybenzoate (decylparaben), this lipophilic phenolic ester presents unique challenges for bioanalysis. This document moves beyond simple procedural lists to explain the fundamental principles and rationale behind each step, empowering researchers to adapt and troubleshoot these protocols effectively. We will explore three robust extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol. Each method is presented with step-by-step instructions, a comparative analysis, and visual workflow diagrams to ensure clarity and reproducibility.

Introduction: The Analytical Challenge

Decyl 3-hydroxybenzoate belongs to the family of long-chain alkyl esters of hydroxybenzoic acid. Its structure, featuring a polar phenolic head and a long, nonpolar ten-carbon tail, imparts a significant lipophilic character. The accurate quantification of this and related compounds in biological systems is crucial for pharmacokinetic, toxicological, and metabolic studies. However, the inherent complexity of biological samples—rich in proteins, lipids, salts, and endogenous metabolites—necessitates a robust sample preparation strategy to isolate the analyte, remove interferences, and concentrate it for sensitive instrumental analysis, typically by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

This application note provides researchers, scientists, and drug development professionals with a validated framework for selecting and implementing an appropriate extraction technique tailored to their specific biological matrix and analytical goals.

Physicochemical Profile: Decyl 3-Hydroxybenzoate

Understanding the chemical nature of the target analyte is the cornerstone of developing an effective extraction strategy. While specific experimental data for decyl 3-hydroxybenzoate is limited, its properties can be reliably inferred from its constituent parts: 3-hydroxybenzoic acid and a decyl ester chain, as well as from its well-documented isomer, decyl 4-hydroxybenzoate (decylparaben).

| Property | Value / Structure | Rationale & Implication for Extraction |

| Chemical Structure |  (analogue) (analogue) | The long C10 alkyl chain makes the molecule highly nonpolar (lipophilic). The phenolic hydroxyl group provides a site for potential conjugation in vivo and allows for pH manipulation to alter solubility. |

| Molecular Formula | C₁₇H₂₆O₃ | Influences molecular weight and mass spectrometry parameters. |

| Molecular Weight | ~278.39 g/mol | Derived from its formula.[1] |

| Predicted XLogP3 | ~6.0 - 6.5 | XLogP3 is a measure of hydrophobicity. This high value confirms the molecule will strongly partition into nonpolar organic solvents and bind effectively to reversed-phase sorbents like C18. This is extrapolated from decyl 4-hydroxybenzoate.[1] |

| Acidity (pKa) | ~8.5 - 9.0 (for the phenolic -OH) | The phenolic hydroxyl is weakly acidic. Adjusting the sample pH to be at least 2 units below the pKa (e.g., pH < 6.5) will ensure it remains in its neutral, protonated form, maximizing its hydrophobicity and extraction efficiency into organic phases.[2] |

Universal Pre-Extraction Procedures

For most biological samples, a pre-treatment step is essential to release the analyte and prepare the matrix for extraction.

Enzymatic Deconjugation (Primarily for Urine & Plasma)

In vivo, phenolic compounds are often metabolized into more water-soluble glucuronide and sulfate conjugates.[3] To measure the total concentration (free + conjugated) of decyl 3-hydroxybenzoate, enzymatic hydrolysis is required.

-

Protocol:

-

To 1 mL of urine or plasma, add 100 µL of a suitable buffer (e.g., 1 M sodium acetate, pH 5.0).

-

Add 20 µL of β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia).

-

Vortex gently and incubate the sample at 37°C for a minimum of 4 hours, or overnight, to ensure complete hydrolysis.[4]

-

Protein Precipitation (for Plasma, Serum & Whole Blood)

High protein content can interfere with extraction by clogging SPE cartridges or causing emulsions in LLE. Precipitation with an organic solvent is a common and effective removal step.

-

Protocol:

-

To 500 µL of plasma or serum, add 1.5 mL of cold acetonitrile.

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant for direct analysis or further extraction. The supernatant contains the analyte, now in an acetonitrile-rich solution.

-

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma/Serum

LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids. It is ideal for removing salts and highly polar interferences.

Causality: We leverage the high lipophilicity of decyl 3-hydroxybenzoate. By acidifying the sample, we ensure the analyte is in its neutral form, maximizing its partitioning into a nonpolar organic solvent.

-

Step-by-Step Methodology:

-

Preparation: Start with 1 mL of plasma or serum (hydrolyzed, if necessary).

-

pH Adjustment: Add 50 µL of 1 M formic acid to adjust the sample pH to ~3-4. This protonates the phenolic group, suppressing its ionization.

-

Extraction: Add 5 mL of an extraction solvent (e.g., ethyl acetate or a 9:1 hexane:isopropanol mixture) to the sample in a glass tube.

-

Mixing: Cap the tube and vortex for 2 minutes, or use a mechanical shaker for 15 minutes, to facilitate the transfer of the analyte into the organic phase.

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes to break any emulsions and achieve a clean separation between the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube using a glass Pasteur pipette.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water) for LC-MS analysis.

-

LLE Workflow Diagram

Caption: Liquid-Liquid Extraction (LLE) workflow for plasma samples.

Protocol 2: Solid-Phase Extraction (SPE) for Urine

SPE provides superior selectivity and cleanup compared to LLE by utilizing a solid sorbent to bind the analyte of interest while matrix interferences are washed away.

Causality: For a nonpolar analyte like decyl 3-hydroxybenzoate, a reversed-phase (e.g., C18) sorbent is ideal. The long decyl chain will have a strong hydrophobic interaction with the C18 stationary phase, allowing polar contaminants like salts and urea to be washed away with aqueous solutions.

-

Step-by-Step Methodology:

-

Preparation: Start with 2 mL of urine (hydrolyzed, if necessary) and centrifuge to remove particulates.

-

Sorbent: Use a reversed-phase SPE cartridge (e.g., C18, 100 mg / 3 mL).

-

Conditioning: Condition the cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry. This step solvates the C18 chains.

-

Loading: Load the 2 mL urine sample onto the cartridge at a slow flow rate (~1 mL/min). The analyte will bind to the C18 sorbent.

-

Washing: Wash the cartridge with 3 mL of 10% methanol in water. This removes polar interferences without prematurely eluting the strongly-bound analyte.

-

Elution: Elute the decyl 3-hydroxybenzoate from the cartridge using 2 mL of acetonitrile or methanol into a clean collection tube.

-

Post-Treatment: Evaporate the eluate and reconstitute as described in the LLE protocol (Step 7 & 8).

-

SPE Workflow Diagram

Caption: Solid-Phase Extraction (SPE) workflow using a C18 cartridge.

Protocol 3: QuEChERS for Adipose Tissue

The QuEChERS method, originally developed for pesticide analysis, is exceptionally effective for complex, fatty matrices like adipose tissue. It involves a salting-out extraction followed by a dispersive SPE (d-SPE) cleanup step.[5]

Causality: The first step uses acetonitrile and high salt concentrations to partition the analyte into the organic phase while simultaneously precipitating some matrix components. The d-SPE step is critical; we use C18 and Primary Secondary Amine (PSA) sorbents specifically to remove co-extracted lipids and fatty acids, which are major interferences from adipose tissue.[6][7]

-

Step-by-Step Methodology:

-

Homogenization: Homogenize 1 g of adipose tissue with 5 mL of water in a high-speed blender or with a bead beater.

-

Extraction: Transfer the homogenate to a 50 mL centrifuge tube. Add 10 mL of 1% acetic acid in acetonitrile. Add the AOAC-standard QuEChERS salt packet containing 4 g MgSO₄ and 1 g CH₃COONa.

-

Shaking: Cap tightly and shake vigorously for 1 minute. The anhydrous MgSO₄ absorbs excess water and, along with the acetate, induces phase separation.

-

Centrifugation: Centrifuge at 4,000 x g for 5 minutes.

-

d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg C18 sorbent, and 50 mg PSA sorbent.

-

Vortex & Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at >10,000 x g for 5 minutes.

-

Final Extract: The resulting supernatant is the final, cleaned extract. It can be injected directly or subjected to an evaporation and reconstitution step if further concentration is needed.

-

QuEChERS Workflow Diagram

Caption: QuEChERS workflow for extraction from adipose tissue.

Comparative Analysis of Techniques

The choice of extraction method is a critical decision based on multiple factors.

| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS |

| Selectivity | Low to Moderate | High | Moderate to High |

| Recovery | Good, but can be variable | High and reproducible | High |

| Throughput | Low; difficult to automate | High; easily automated | Very High |

| Solvent Usage | High | Low | Moderate |

| Cost per Sample | Low (reagents) | Moderate (cartridges) | Low (bulk sorbents) |

| Best For | Simple matrices, method development | Complex matrices (urine), high throughput, automation | Fatty/Solid matrices (tissue), rapid screening |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Recovery | • Incomplete hydrolysis• Incorrect pH for LLE• Analyte breakthrough on SPE• Inappropriate elution solvent (SPE)• Adsorption to GCB (QuEChERS) | • Increase enzyme incubation time/amount• Verify sample pH is < 6.5 before LLE• Load SPE sample slowly; check sorbent mass• Use a stronger elution solvent (e.g., switch from MeOH to ACN)• Reduce amount of GCB or omit if possible |

| High Matrix Effects | • Insufficient cleanup• Co-elution of interferences | • Add a wash step in SPE with a slightly stronger organic solvent• For QuEChERS, add more C18/PSA to the d-SPE step• Modify chromatographic gradient to separate analyte from interferences |

| Poor Reproducibility | • Inconsistent vortexing/shaking• Variable SPE flow rates• Inaccurate pipetting | • Use a mechanical shaker for consistent mixing• Use a vacuum manifold for SPE to ensure consistent flow• Calibrate pipettes regularly; use an internal standard |

| Emulsion in LLE | • High lipid or protein content | • Centrifuge at higher speed or for a longer duration• Add a small amount of salt (NaCl) to the aqueous layer• Use a different, less miscible organic solvent |

Conclusion